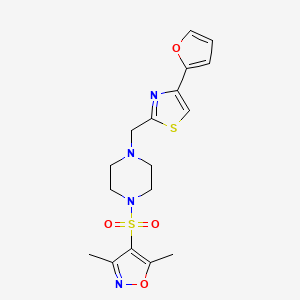

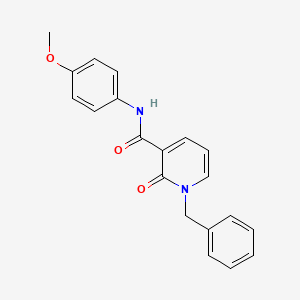

![molecular formula C20H25N5O4S2 B2530086 Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 872998-41-9](/img/structure/B2530086.png)

Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate, is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible antibacterial activity due to the presence of the [1,2,4]triazole moiety.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported through condensation reactions involving amino-triazole and other reactants. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Similarly, the synthesis of this compound would likely involve a multi-step synthesis starting with the appropriate triazole and incorporating the sulfonyl and thio-butanoate moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques allow for the determination of the geometrical parameters of the molecule and the identification of functional groups. Density Functional Theory (DFT) calculations, including geometry optimization and molecular orbital calculations, can be used to predict and compare the molecular structure of the compound with experimental data.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-b]pyridazine derivatives are likely to undergo various chemical reactions due to the presence of reactive functional groups. The amino group attached to the sulfonyl moiety could participate in nucleophilic substitution reactions, while the thio-butanoate ester could be involved in hydrolysis or transesterification reactions. The triazole ring itself may engage in reactions typical of heterocyclic compounds, such as ring-opening or electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and ester groups. The compound's spectroscopic properties, such as IR absorption bands and NMR chemical shifts, would provide insight into the electronic environment of the molecule. Additionally, the compound's antibacterial activity could be evaluated against various microbial strains to determine its efficacy and potential as an antibacterial agent .

科学的研究の応用

Synthesis and Biological Evaluation

The research around the compound Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate and its derivatives primarily focuses on the synthesis of novel heterocyclic compounds and the evaluation of their biological activities. These compounds exhibit a range of antimicrobial, insecticidal, and potentially antiasthmatic properties, reflecting their significant potential in pharmaceutical research and development.

Antimicrobial and Antibacterial Applications : Studies have synthesized various heterocyclic compounds containing a sulfonamido moiety, demonstrating pronounced antimicrobial and antibacterial activities. These activities make them suitable candidates for the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013; Almajan et al., 2010).

Insecticidal Properties : Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown effectiveness against pests like the cotton leafworm, Spodoptera littoralis, suggesting applications in agricultural pest management (Fadda et al., 2017).

Potential Antiasthma Agents : The synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the broader therapeutic applications of such compounds. These have been identified as mediator release inhibitors, indicating their potential in treating asthma and related respiratory conditions (Medwid et al., 1990).

Cardiovascular Research : Certain derivatives have been synthesized for their coronary vasodilating and antihypertensive activities, illustrating the potential of these compounds in cardiovascular drug development (Sato et al., 1980).

作用機序

Sulfonyl Group

The sulfonyl group is a common functional group in organic chemistry, often imparting polarity and potentially interacting with various biological targets .Amino Group

The presence of an amino group could potentially allow for interactions with biological targets through hydrogen bonding .1,2,4-Triazole

1,2,4-Triazoles are a class of heterocyclic compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Pyridazine is a heterocyclic compound and it is less basic than pyridine. Pyridazine derivatives have been found to exhibit a wide range of biological activities.特性

IUPAC Name |

ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S2/c1-4-16(20(26)29-5-2)30-19-11-10-17-22-23-18(25(17)24-19)12-13-21-31(27,28)15-8-6-14(3)7-9-15/h6-11,16,21H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALQFKIPIBRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)